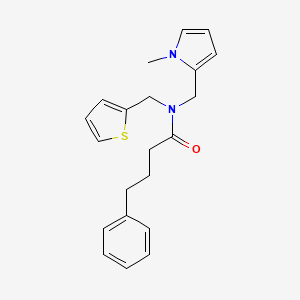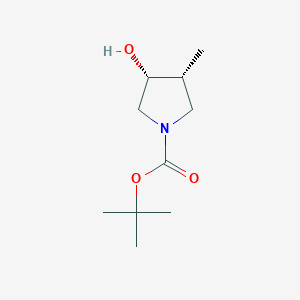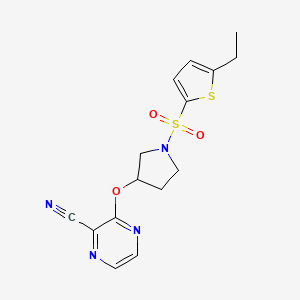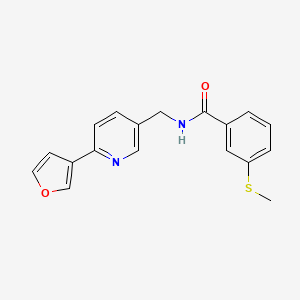
2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone" is a structurally complex molecule that appears to be related to various research efforts in the development of new chemotypes with potential biological activity. The papers provided discuss related compounds and their synthesis, molecular structure, and potential biological activities, which can offer insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related arylthiobenzazoles involves electrochemical methods, as described in the first paper. The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole leads to the formation of disubstituted products. This method suggests a potential pathway for synthesizing similar compounds, possibly including the target compound, through electrochemical techniques .
Molecular Structure Analysis
The second paper discusses the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which shares a similar structural motif with the compound of interest. The study includes the design, synthesis, and biological evaluation of these compounds, indicating that the molecular structure of such compounds is conducive to anti-mycobacterial activity. The 3D-QSAR studies provide a deeper understanding of the structure-activity relationships, which could be relevant for analyzing the molecular structure of the target compound .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insights into the reactivity of similar structures. For instance, the electrochemical synthesis paper suggests that the p-quinone imine intermediate formed during the oxidation process can undergo Michael addition with nucleophiles. This type of reactivity could be relevant when considering the chemical reactions that the target compound might undergo.
Physical and Chemical Properties Analysis
The papers do not directly provide information on the physical and chemical properties of "2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone". However, by examining the properties of structurally related compounds, such as those discussed in the anti-mycobacterial chemotypes paper , one can infer that the compound may exhibit similar solubility, stability, and reactivity profiles. The presence of a piperazine ring and a sulfonyl group suggests potential solubility in polar solvents and possible stability under physiological conditions.
Wissenschaftliche Forschungsanwendungen
Biological Importance of Benzothiazole Derivatives
Benzothiazole derivatives, such as thio)ureabenzothiazoles (TBT and UBT), exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. These compounds, including Frentizole (a UBT derivative for rheumatoid arthritis and lupus treatment) and commercial fungicides like Bentaluron, underline the importance of benzothiazole derivatives in drug design and therapeutic applications. The synthesis and biological activities of these derivatives have been extensively reviewed, highlighting their potential as pharmacological agents (M. Rosales-Hernández et al., 2022).
Antioxidant Capacity Assays
The ABTS/PP Decolorization Assay explores antioxidant capacity through two principal reaction pathways. Some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. This review sheds light on the mechanisms underlying the antioxidant capacity assay, providing a basis for comparing different antioxidants and understanding their specific reactions and degradation products (I. Ilyasov et al., 2020).
Enzymatic Treatment of Organic Pollutants
An enzymatic approach using redox mediators has shown promise in the remediation/degradation of recalcitrant organic pollutants in industrial wastewater. This method, involving enzymes like laccases and peroxidases, enhances the efficiency of degrading pollutants by severalfold. The use of redox mediators expands the range of substrates and boosts the degradation efficiency, highlighting a future role in the remediation of a wide spectrum of aromatic compounds (Maroof Husain & Q. Husain, 2007).
Antipsychotic Drug Actions
Clozapine, an atypical antipsychotic drug, showcases a unique mechanism of action that differentiates it from typical antipsychotic drugs like haloperidol and chlorpromazine. Its effectiveness in treating schizophrenia, including both core and negative symptoms, with a lower propensity for inducing neurological side effects, underscores the uniqueness of clozapine. This review emphasizes the need for understanding why clozapine is distinct and its potential clinical applications (C. Ashby & Rex Y. Wang, 1996).
Sulfonamide Drug Developments
Sulfonamides, featured in many clinically used drugs for various conditions, continue to be the focus of recent drug developments. Patents and literature from 2008 to 2012 highlight the exploration of sulfonamide carbonic anhydrase inhibitors (CAIs) for antiglaucoma therapy and antitumor agents, among other applications. This review reflects the ongoing interest and potential of sulfonamides in addressing a wide range of medical conditions (F. Carta et al., 2012).
Eigenschaften
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S3/c1-14-3-5-15(6-4-14)12-25-18-19-16(13-26-18)11-17(22)20-7-9-21(10-8-20)27(2,23)24/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBRRQDJWQYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2526258.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2526261.png)


![N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526264.png)
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)



![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)
![1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2526274.png)

